4-Bromo-3-fluorobenzoyl chloride
Overview
Description
4-Bromo-3-fluorobenzoyl chloride is a halogenated aromatic compound that is structurally related to various other halogen-substituted benzoyl chlorides. Although the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns on the benzene ring have been synthesized and characterized, providing insights into the chemical behavior that 4-Bromo-3-fluorobenzoyl chloride might exhibit.
Synthesis Analysis
The synthesis of halogenated benzoyl compounds typically involves halogenation reactions, as seen in the synthesis of 3-Bromo-2-fluorobenzoic acid, where bromination was a key step in the synthesis process . Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate involved bromination of a fluorotoluene derivative . These methods suggest that the synthesis of 4-Bromo-3-fluorobenzoyl chloride could potentially be achieved through similar halogenation techniques, followed by the introduction of a benzoyl chloride group.
Molecular Structure Analysis
The molecular structure of halogenated benzoyl chlorides has been studied using various techniques, including X-ray diffraction and spectroscopy. For instance, the molecular conformational structures of 2-fluorobenzoyl chloride and other halogenated benzoyl chlorides have been investigated, revealing the existence of non-planar conformers and trends in bond distances with increasing halogen atomic size . These findings can be extrapolated to predict the molecular structure of 4-Bromo-3-fluorobenzoyl chloride, which is likely to exhibit similar non-planar conformations and bond distance trends.
Chemical Reactions Analysis
The reactivity of halogenated benzoyl chlorides typically involves reactions at the carbonyl group or through substitution reactions at the halogenated sites. The synthesis of thioureas from 4-fluorobenzoyl isothiocyanate indicates that the carbonyl group can be a reactive site for nucleophilic attack . Additionally, the synthesis of azobenzene derivatives from halogenated benzoates suggests that halogen atoms can be displaced in substitution reactions . These studies provide a basis for understanding the types of chemical reactions that 4-Bromo-3-fluorobenzoyl chloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoyl chlorides are influenced by the nature and position of the halogen substituents. For example, the crystal packing and hydrogen bonding patterns observed in the derivatives of benzylidene-4-hydroxybenzohydrazide indicate that halogen substituents can affect the solid-state structure and intermolecular interactions . The gas-phase molecular structures of halogenated benzoyl chlorides also show trends in conformational behavior with increasing halogen size . These studies suggest that 4-Bromo-3-fluorobenzoyl chloride would have distinct physical and chemical properties, such as melting point, solubility, and reactivity, which would be influenced by the bromo and fluoro substituents on the aromatic ring.
Scientific Research Applications
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4-Bromo-3-fluorobenzoyl chloride is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. The specific application of 4-Bromo-3-fluorobenzoyl chloride in proteomics research is not detailed in the source.
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Another compound, 4-Fluorobenzoyl chloride, is known to undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene . While this is not directly related to 4-Bromo-3-fluorobenzoyl chloride, it suggests potential use in organic synthesis reactions.
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Polymer Synthesis : A compound similar to 4-Bromo-3-fluorobenzoyl chloride, known as 4-Fluorobenzoyl chloride, is used in the synthesis of polyphenylene ether and thioether ketones . It’s also used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties . This suggests that 4-Bromo-3-fluorobenzoyl chloride could potentially be used in similar polymer synthesis applications.
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Material Engineering : 4-Fluorobenzoyl chloride is also used as a raw material in engineering of plastics . This indicates that 4-Bromo-3-fluorobenzoyl chloride might have similar applications in the field of material engineering.
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Proteomics Research : 4-Bromo-3-fluorobenzoyl chloride is a specialty product used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. The specific application of 4-Bromo-3-fluorobenzoyl chloride in proteomics research is not detailed in the source.
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Polymer Synthesis : A compound similar to 4-Bromo-3-fluorobenzoyl chloride, known as 4-Fluorobenzoyl chloride, is used in the synthesis of polyphenylene ether and thioether ketones . It’s also used in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties . This suggests that 4-Bromo-3-fluorobenzoyl chloride could potentially be used in similar polymer synthesis applications.
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Material Engineering : 4-Fluorobenzoyl chloride is also used as a raw material in engineering of plastics . This indicates that 4-Bromo-3-fluorobenzoyl chloride might have similar applications in the field of material engineering.
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNWDFHKRIYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627069 | |
Record name | 4-Bromo-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzoyl chloride | |
CAS RN |
695188-21-7 | |
Record name | 4-Bromo-3-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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